molecular formula C17H25N3O2 B2758750 N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955774-97-7

N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2758750
CAS RN: 955774-97-7
M. Wt: 303.406
InChI Key: AORIRTNUYVXVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as ETO, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ETO is a member of the oxalamide family of compounds, which are known for their diverse range of biochemical and physiological effects. In

Scientific Research Applications

Orexin Receptor Antagonism

N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide may play a role in modulating sleep-wake cycles through orexin receptor antagonism. Research suggests that blocking orexin-2 receptors can initiate and prolong sleep, involving the histaminergic system and possibly dopaminergic neurotransmission (Dugovic et al., 2009).

Antimicrobial and Antifungal Properties

The compound shows potential in antimicrobial and antifungal applications. A study on hydroxyquinolines, closely related to tetrahydroquinolines, demonstrated significant inhibition of bacterial and fungal growth (Ahmed et al., 2006).

Potential Anticancer Agents

Synthesized derivatives of tetrahydroquinolines, which are structurally similar to N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, have been evaluated for antitumor activities. These derivatives exhibited moderate to high levels of antitumor activities in vitro (Fang et al., 2016).

Ocular Hypotensive Action

In ocular studies, analogs of tetrahydroquinoline showed potential in reducing intraocular pressure, indicating possible application in glaucoma treatment (Pamulapati & Schoenwald, 2011).

Dopamine Agonist Properties

The compound’s structural relatives, N-alkyl-tetrahydroisoquinolines, have been studied for their dopamine-like ability to dilate the renal artery, indicating potential in treating disorders related to dopamine dysregulation (Jacob et al., 1981).

Synthesis and Characterization

The synthesis, characterization, and reactivity studies of tetrahydroquinoline derivatives provide insights into the chemical properties and potential applications of N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide (Guillou et al., 1998).

properties

IUPAC Name

N-ethyl-N'-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-3-18-16(21)17(22)19-10-9-13-7-8-15-14(12-13)6-5-11-20(15)4-2/h7-8,12H,3-6,9-11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORIRTNUYVXVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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